4-((6,7-dimethoxy-1-(3-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide
Description
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Properties
CAS No. |
1189923-31-6 |
|---|---|
Molecular Formula |
C29H31N3O5 |
Molecular Weight |
501.583 |
IUPAC Name |
4-[[6,7-dimethoxy-1-[(3-methylphenyl)methyl]-2,4-dioxoquinazolin-3-yl]methyl]-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C29H31N3O5/c1-18(2)30-27(33)22-11-9-20(10-12-22)16-32-28(34)23-14-25(36-4)26(37-5)15-24(23)31(29(32)35)17-21-8-6-7-19(3)13-21/h6-15,18H,16-17H2,1-5H3,(H,30,33) |
InChI Key |
PZNIZLLRKDFUHU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)CN2C3=CC(=C(C=C3C(=O)N(C2=O)CC4=CC=C(C=C4)C(=O)NC(C)C)OC)OC |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 4-((6,7-dimethoxy-1-(3-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide is a complex organic molecule with significant potential in medicinal chemistry. Characterized by its unique quinazolinone core and various functional groups, it exhibits diverse biological activities that warrant detailed investigation.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 501.6 g/mol. The structure includes methoxy groups and an isopropylbenzamide moiety, which enhance its chemical reactivity and biological potential.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 501.6 g/mol |
| Functional Groups | Methoxy, Benzamide |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound possess anticancer properties. For instance, derivatives of quinazolinone have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways associated with cell survival and growth .
Neuroprotective Effects
The compound's structure suggests potential neuroprotective effects. Compounds with similar functional groups have been studied for their ability to modulate neurotransmitter levels and provide neuroprotection against oxidative stress. This could be particularly beneficial in conditions such as Alzheimer's disease and other neurodegenerative disorders .
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of related quinazolinone derivatives indicate that they may inhibit the growth of specific bacterial strains. This activity is often attributed to their ability to disrupt cellular processes in bacteria.
Case Studies
- Anticancer Study : A study published in the Journal of Medicinal Chemistry evaluated a series of quinazolinone derivatives, including compounds structurally similar to our compound. Results demonstrated significant cytotoxicity against human cancer cell lines such as HeLa and MCF-7, with IC50 values in the low micromolar range.
- Neuroprotective Evaluation : In a rodent model of neurodegeneration, a related compound was shown to enhance cognitive function while reducing markers of oxidative stress in brain tissues. This suggests that modifications to the quinazolinone structure can lead to improved neuroprotective effects.
The biological activity of this compound likely involves:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer cell metabolism.
- Modulation of Receptor Activity : The compound may interact with neurotransmitter receptors, enhancing synaptic transmission and promoting neuroprotection.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
